trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride
CAS No.: 1009376-86-6
Cat. No.: VC6897189
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1009376-86-6 |
|---|---|
| Molecular Formula | C8H16ClNO2 |
| Molecular Weight | 193.67 |
| IUPAC Name | methyl (3R,6R)-6-methylpiperidine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-6-3-4-7(5-9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |
| Standard InChI Key | COCIOCKRYRXGEP-LEUCUCNGSA-N |
| SMILES | CC1CCC(CN1)C(=O)OC.Cl |
Introduction
Structural and Stereochemical Characteristics
The molecular formula of trans-methyl 6-methylpiperidine-3-carboxylate hydrochloride is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol . Its IUPAC name, methyl (3R,6R)-6-methylpiperidine-3-carboxylate hydrochloride, reflects the compound’s stereochemistry: the methyl and ester substituents occupy trans positions on the piperidine ring (Figure 1) .
Key Structural Features:
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Piperidine Core: A six-membered ring with one nitrogen atom.
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Substituents: A methyl group at position 6 and a methyl ester at position 3.
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Chloride Counterion: Enhances solubility and stability in polar solvents.
The trans configuration is critical for its reactivity and interaction with biological targets, as stereochemistry influences binding affinity and metabolic pathways .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis typically begins with 6-methylpiperidine, which undergoes esterification with methyl chloroformate in the presence of a base such as triethylamine. Key steps include:
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Reaction Conditions: Conducted under anhydrous conditions at 0–5°C to minimize hydrolysis.
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Purification: Recrystallization or column chromatography yields the pure hydrochloride salt.
An alternative route involves hydrogenation of methyl 6-methylnicotinate using PtO₂ in acetic acid, producing an 85:15 mixture of cis and trans diastereomers. The trans isomer is isolated via chromatographic techniques .
Industrial Production
Large-scale synthesis employs continuous-flow reactors to optimize yield and reduce costs. Key considerations include:
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Catalyst Efficiency: Platinum oxide (PtO₂) for selective hydrogenation .
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Process Optimization: Temperature and pressure controls to enhance diastereoselectivity .
Chemical Reactivity and Functionalization
trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride participates in diverse reactions, enabling the synthesis of complex molecules:
Oxidation and Reduction
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Oxidation: Forms N-oxides using m-chloroperbenzoic acid.
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Reduction: Lithium aluminum hydride reduces the ester to a primary alcohol.
Substitution Reactions
The ester group undergoes nucleophilic substitution with amines or thiols under basic conditions, yielding amides or thioesters.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Strong absorption at 1737 cm⁻¹ confirms the ester carbonyl group .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor to trisubstituted piperidines, which are prevalent in bioactive molecules. For example, enzymatic transamination of related piperidines yields chiral amines for drug development .
Agrochemicals
Functionalized piperidines derived from this compound exhibit herbicidal and insecticidal activity.
Comparative Analysis with Stereoisomers
| Property | trans Isomer | cis Isomer |
|---|---|---|
| Solubility | High in polar solvents | Moderate in polar solvents |
| Reactivity | Enhanced ester lability | Reduced reactivity |
| Biological Activity | Higher receptor affinity | Lower affinity |
The trans isomer’s superior reactivity and bioactivity underscore its preference in synthesis .
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